molecular formula C11H15ClO B6198726 1-(2-chloro-3-methylphenyl)-2-methylpropan-2-ol CAS No. 2352906-96-6

1-(2-chloro-3-methylphenyl)-2-methylpropan-2-ol

Cat. No.: B6198726
CAS No.: 2352906-96-6
M. Wt: 198.7
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Description

1-(2-Chloro-3-methylphenyl)-2-methylpropan-2-ol is an organic compound belonging to the class of alcohols It features a hydroxyl group (-OH) attached to a carbon atom, which is further connected to a 2-chloro-3-methylphenyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chloro-3-methylphenyl)-2-methylpropan-2-ol can be synthesized through several methods. One common approach involves the reaction of 2-chloro-3-methylbenzyl chloride with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group replaces the chloride ion.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. Catalysts and solvents are often used to optimize the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-3-methylphenyl)-2-methylpropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium cyanide (KCN).

Major Products:

    Oxidation: Formation of 2-chloro-3-methylacetophenone or 2-chloro-3-methylbenzoic acid.

    Reduction: Formation of 1-(2-chloro-3-methylphenyl)-2-methylpropane.

    Substitution: Formation of compounds with different functional groups replacing the chlorine atom.

Scientific Research Applications

1-(2-Chloro-3-methylphenyl)-2-methylpropan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-chloro-3-methylphenyl)-2-methylpropan-2-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The chlorine atom and methyl groups may also influence the compound’s reactivity and binding affinity to various enzymes and receptors.

Comparison with Similar Compounds

    1-(2-Chlorophenyl)-2-methylpropan-2-ol: Lacks the methyl group on the phenyl ring.

    1-(3-Chloro-2-methylphenyl)-2-methylpropan-2-ol: Has a different position of the chlorine and methyl groups on the phenyl ring.

    1-(2-Chloro-4-methylphenyl)-2-methylpropan-2-ol: The methyl group is in a different position on the phenyl ring.

Uniqueness: 1-(2-Chloro-3-methylphenyl)-2-methylpropan-2-ol is unique due to the specific positioning of the chlorine and methyl groups on the phenyl ring, which can significantly influence its chemical properties and reactivity compared to similar compounds.

Properties

CAS No.

2352906-96-6

Molecular Formula

C11H15ClO

Molecular Weight

198.7

Purity

95

Origin of Product

United States

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